molecular formula C28H21N3O2 B303084 N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Numéro de catalogue B303084
Poids moléculaire: 431.5 g/mol
Clé InChI: XMOMOVMLWMHAOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to possess potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.

Mécanisme D'action

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to be highly selective for EGFR and has minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to induce apoptosis in cancer cells through the activation of caspases, which are key enzymes involved in the programmed cell death pathway. In addition, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for EGFR and minimal activity against other receptor tyrosine kinases. However, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. In addition, N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown.

Orientations Futures

There are several future directions for the research on N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide. One potential area of research is the development of novel formulations of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide treatment. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide in humans. Finally, the potential use of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide in combination with other targeted therapies or immunotherapies should be explored.

Méthodes De Synthèse

The synthesis of N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide involves the condensation of 5-benzoyl-2-aminobenzimidazole with 4-(2-bromoethyl)-2-methylbenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then purified by column chromatography to obtain the final compound.

Applications De Recherche Scientifique

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival. Overexpression or mutations of EGFR have been found in a variety of human cancers, including non-small cell lung cancer, breast cancer, colon cancer, and head and neck cancer. N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has been shown to inhibit the activity of EGFR tyrosine kinase, thereby blocking downstream signaling pathways and inducing cell death in cancer cells.

Propriétés

Nom du produit

N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Formule moléculaire

C28H21N3O2

Poids moléculaire

431.5 g/mol

Nom IUPAC

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C28H21N3O2/c1-18-7-5-6-10-23(18)28(33)29-22-14-11-20(12-15-22)27-30-24-16-13-21(17-25(24)31-27)26(32)19-8-3-2-4-9-19/h2-17H,1H3,(H,29,33)(H,30,31)

Clé InChI

XMOMOVMLWMHAOU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

SMILES canonique

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.